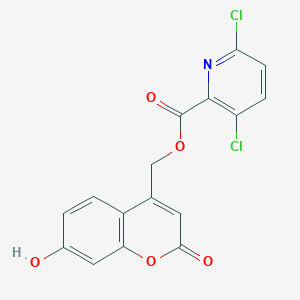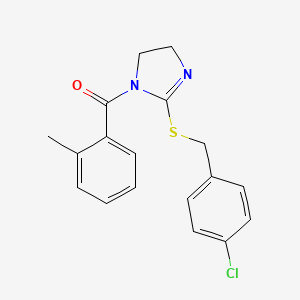![molecular formula C19H33N3O B2820182 N-(1-cyanocyclohexyl)-2-[4-(propan-2-yl)azepan-1-yl]propanamide CAS No. 1808359-43-4](/img/structure/B2820182.png)
N-(1-cyanocyclohexyl)-2-[4-(propan-2-yl)azepan-1-yl]propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-cyanocyclohexyl)-2-[4-(propan-2-yl)azepan-1-yl]propanamide, also known as CPP-ACP, is a bioactive peptide that has gained significant attention in scientific research due to its unique properties. CPP-ACP is a complex of casein phosphopeptide (CPP) and amorphous calcium phosphate (ACP) that has been shown to have numerous applications in the field of dentistry and beyond.
Wirkmechanismus
The mechanism of action of N-(1-cyanocyclohexyl)-2-[4-(propan-2-yl)azepan-1-yl]propanamide is not fully understood, but it is believed to involve the formation of complexes between CPP and ACP that can interact with tooth enamel and promote remineralization. N-(1-cyanocyclohexyl)-2-[4-(propan-2-yl)azepan-1-yl]propanamide may also inhibit the growth of cariogenic bacteria by interfering with their ability to adhere to tooth surfaces.
Biochemical and Physiological Effects
N-(1-cyanocyclohexyl)-2-[4-(propan-2-yl)azepan-1-yl]propanamide has been shown to have a variety of biochemical and physiological effects. In addition to its ability to promote remineralization and inhibit the growth of cariogenic bacteria, N-(1-cyanocyclohexyl)-2-[4-(propan-2-yl)azepan-1-yl]propanamide has been shown to have anti-inflammatory and antibacterial properties, as well as the ability to enhance the mechanical properties of dental materials.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-(1-cyanocyclohexyl)-2-[4-(propan-2-yl)azepan-1-yl]propanamide for lab experiments is its ability to promote remineralization of tooth enamel, which can be measured using a variety of techniques. However, N-(1-cyanocyclohexyl)-2-[4-(propan-2-yl)azepan-1-yl]propanamide can be difficult to work with due to its complex structure and the need for specialized equipment and techniques for its synthesis and handling.
Zukünftige Richtungen
There are numerous potential future directions for research on N-(1-cyanocyclohexyl)-2-[4-(propan-2-yl)azepan-1-yl]propanamide. One area of focus is the development of new formulations and delivery systems for N-(1-cyanocyclohexyl)-2-[4-(propan-2-yl)azepan-1-yl]propanamide that can enhance its efficacy and ease of use. Another area of interest is the use of N-(1-cyanocyclohexyl)-2-[4-(propan-2-yl)azepan-1-yl]propanamide in tissue engineering and regenerative medicine, where it may have applications in the repair and regeneration of bone and other tissues. Finally, further research is needed to fully understand the mechanism of action of N-(1-cyanocyclohexyl)-2-[4-(propan-2-yl)azepan-1-yl]propanamide and its potential applications in a variety of fields.
Synthesemethoden
N-(1-cyanocyclohexyl)-2-[4-(propan-2-yl)azepan-1-yl]propanamide can be synthesized through a variety of methods, including chemical synthesis and enzymatic digestion. One commonly used method involves the reaction of casein phosphopeptide with calcium and phosphate ions to form the N-(1-cyanocyclohexyl)-2-[4-(propan-2-yl)azepan-1-yl]propanamide complex.
Wissenschaftliche Forschungsanwendungen
N-(1-cyanocyclohexyl)-2-[4-(propan-2-yl)azepan-1-yl]propanamide has been extensively studied for its potential applications in the prevention and treatment of dental caries. Research has shown that N-(1-cyanocyclohexyl)-2-[4-(propan-2-yl)azepan-1-yl]propanamide can help to remineralize tooth enamel, inhibit the growth of cariogenic bacteria, and reduce the incidence of dental caries. N-(1-cyanocyclohexyl)-2-[4-(propan-2-yl)azepan-1-yl]propanamide has also been investigated for its potential use in other areas, such as drug delivery and tissue engineering.
Eigenschaften
IUPAC Name |
N-(1-cyanocyclohexyl)-2-(4-propan-2-ylazepan-1-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H33N3O/c1-15(2)17-8-7-12-22(13-9-17)16(3)18(23)21-19(14-20)10-5-4-6-11-19/h15-17H,4-13H2,1-3H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBLRNUNVODUUJA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1CCCN(CC1)C(C)C(=O)NC2(CCCCC2)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H33N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-cyanocyclohexyl)-2-[4-(propan-2-yl)azepan-1-yl]propanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-{[4-(2,5-dimethylphenyl)piperazin-1-yl]sulfonyl}-N-propylthiophene-2-carboxamide](/img/structure/B2820103.png)
![2-[[1-[(5-Methyl-1,2-oxazol-4-yl)methyl]piperidin-3-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2820105.png)

![2-(7-Azabicyclo[2.2.1]heptan-7-yl)pyrimidine-4-carbonitrile](/img/structure/B2820107.png)

![N-(4-butylphenyl)-2-[1-(3,5-dimethylphenyl)imidazol-2-yl]sulfanylacetamide](/img/structure/B2820110.png)


![N-(2-{[2,2'-bifuran]-5-yl}-2-hydroxyethyl)-4-(1H-pyrazol-1-yl)benzene-1-sulfonamide](/img/structure/B2820118.png)
![3-(3,4-dimethoxyphenyl)-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B2820119.png)
![tert-butyl N-[5-(2-methoxyethyl)-1,3-thiazol-2-yl]carbamate](/img/structure/B2820120.png)
![1-[4-(3,4-Dichlorophenyl)piperazino]-3-(4-ethoxyphenyl)-2-propen-1-one](/img/structure/B2820121.png)
![4-[[9H-Fluoren-9-ylmethoxycarbonyl-[4-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexyl]amino]methyl]-1-methylpyrazole-3-carboxylic acid](/img/structure/B2820122.png)